Antifungal agent 42
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Overview
Description
Antifungal agent 42 is a potent antifungal compound known for its ability to inhibit biofilm formation and target the lanosterol 14α-demethylase (CYP51) enzyme in Candida albicans . This compound has shown significant promise in combating fungal infections, particularly those caused by Candida species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 42 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its antifungal activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of organic solvents and catalysts to form the basic skeleton of the compound.
Functional Group Introduction: Specific reagents are used to introduce functional groups such as chlorine and selenium, which are crucial for the compound’s activity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions under controlled conditions.
Purification: The compound is purified using techniques such as crystallization and chromatography to ensure high purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Antifungal agent 42 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents like chlorine and bromine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted analogs of this compound, each with distinct antifungal properties .
Scientific Research Applications
Antifungal agent 42 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of antifungal agents.
Biology: Employed in research to understand the mechanisms of fungal infections and biofilm formation.
Medicine: Investigated for its potential use in treating fungal infections, particularly those resistant to conventional antifungal drugs.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth.
Mechanism of Action
Antifungal agent 42 exerts its effects by targeting the lanosterol 14α-demethylase (CYP51) enzyme in fungi. This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, this compound disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another antifungal agent that targets CYP51 but has a different chemical structure.
Itraconazole: Similar in its mechanism of action but differs in its pharmacokinetic properties.
Voriconazole: A broad-spectrum antifungal agent with a similar target but different efficacy and side effect profile.
Uniqueness
Antifungal agent 42 is unique due to its specific structure, which allows it to inhibit biofilm formation effectively. This property makes it particularly useful in treating infections where biofilm formation is a significant problem .
Properties
Molecular Formula |
C22H20Cl2N4Se2 |
---|---|
Molecular Weight |
569.3 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-2-[[1-(4-chlorophenyl)-2-imidazol-1-ylethyl]diselanyl]ethyl]imidazole |
InChI |
InChI=1S/C22H20Cl2N4Se2/c23-19-5-1-17(2-6-19)21(13-27-11-9-25-15-27)29-30-22(14-28-12-10-26-16-28)18-3-7-20(24)8-4-18/h1-12,15-16,21-22H,13-14H2 |
InChI Key |
OJHUPRNBXUJHPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=CN=C2)[Se][Se]C(CN3C=CN=C3)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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